molecular formula C24H20ClNO6 B11036060 ethyl 4-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 4-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11036060
M. Wt: 453.9 g/mol
InChI Key: FVEZGZMXAMNDPL-UHFFFAOYSA-N
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Description

  • Ethyl 4-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound with a fused pyrano-pyridine ring system.
  • It contains an ester group (ethyl ester) and a chlorobenzyl ether moiety.
  • This compound has attracted interest due to its potential biological activities and synthetic challenges.
  • Preparation Methods

    • One synthetic route involves the reaction of an appropriate chlorobenzyl ether with a pyrano-pyridine precursor.
    • For example, the reaction of 4-hydroxy-2H-pyrano[3,2-c]pyridine-2,5(3H)-dione with 2-chlorobenzyl chloride followed by esterification with ethyl alcohol yields the target compound.
    • Industrial production methods may involve modifications of this synthetic pathway for scalability.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Esterification: Formation of the ethyl ester group.

        Etherification: Introduction of the chlorobenzyl ether moiety.

        Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.

    • Common reagents include ethyl alcohol, chlorobenzyl chloride, and oxidizing/reducing agents.
    • Major products include the desired ethyl ester and the chlorobenzyl ether.
  • Scientific Research Applications

      Medicinal Chemistry: Investigated for potential drug-like properties due to its heterocyclic scaffold.

      Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cells.

      Antimicrobial Properties: Studied for antibacterial and antifungal activities.

      Insecticidal Potential: Evaluated as insecticides.

      Industrial Applications: Used as intermediates in organic synthesis.

  • Mechanism of Action

    • The exact mechanism is context-dependent, but it likely involves interactions with cellular targets.
    • Potential molecular targets include enzymes, receptors, or DNA.
    • Further studies are needed to elucidate specific pathways.
  • Comparison with Similar Compounds

    • Ethyl 4-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate shares structural features with other pyrano-pyridine compounds.
    • Similar compounds include related esters, ethers, and heterocyclic systems.

    Properties

    Molecular Formula

    C24H20ClNO6

    Molecular Weight

    453.9 g/mol

    IUPAC Name

    ethyl 4-[4-[(2-chlorophenyl)methoxy]phenyl]-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

    InChI

    InChI=1S/C24H20ClNO6/c1-2-30-24(29)18-12-26-23(28)21-17(11-20(27)32-22(18)21)14-7-9-16(10-8-14)31-13-15-5-3-4-6-19(15)25/h3-10,12,17H,2,11,13H2,1H3,(H,26,28)

    InChI Key

    FVEZGZMXAMNDPL-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

    Origin of Product

    United States

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